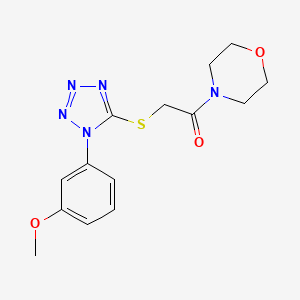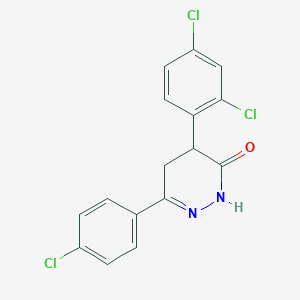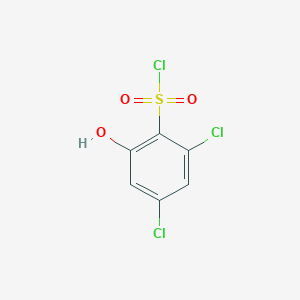
2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone” is a complex organic molecule. It contains a methoxyphenyl group, a tetrazole ring, a thioether linkage, and a morpholinoethanone moiety. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrazole ring, the introduction of the methoxyphenyl group, and the creation of the thioether linkage . The exact synthetic route would depend on the starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a tetrazole ring and a morpholinoethanone moiety could result in a rigid and planar structure, while the methoxyphenyl group and the thioether linkage could introduce some flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The tetrazole ring is known to participate in various reactions, including substitution and addition reactions . The thioether linkage could also be reactive, particularly towards oxidizing agents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a tetrazole ring could increase its acidity, while the methoxyphenyl group could enhance its lipophilicity .Scientific Research Applications
Novel Pharmaceutical Compounds Development
Research on compounds with structural similarities, such as the synthesis of thiophene derivatives and their potential as physiologically active compounds, demonstrates the ongoing interest in developing new pharmaceutical agents. For instance, thiophene analogues of analgesic compounds have been synthesized and tested for their antinociceptive activity, suggesting a possible avenue for the exploration of 2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone in pain management research (Binder et al., 1991).
Biologically Active Derivatives Synthesis
The synthesis of biologically active derivatives, including those with potential anticancer properties, is another area of research relevance. A study on naphtho[2,3-d]imidazole-4,9-diones derivatives, which are structurally related to the compound , highlights the potential for such compounds to exhibit antiproliferative activity against various cancer cell lines. This suggests that derivatives of this compound could also be explored for their anticancer properties (Liu et al., 2018).
Chemical Properties and Reactions
Investigations into the chemical reactions and properties of morpholine derivatives, such as the synthesis and reactivity of morpholine-containing compounds, are crucial for understanding the potential applications of this compound. Studies on reactions of benzo[b]thiophen derivatives with morpholine highlight the chemical versatility and reactivity of morpholine derivatives, providing a foundation for further research into the synthesis and potential applications of this compound (Buggle et al., 1978).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-21-12-4-2-3-11(9-12)19-14(15-16-17-19)23-10-13(20)18-5-7-22-8-6-18/h2-4,9H,5-8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYDBLFDLBPKIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=N2)SCC(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-1-(3-fluorobenzyl)-3-{[(4-methylbenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2359617.png)
![7-(3-chloro-2-methylphenyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2359618.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxybenzamide](/img/structure/B2359619.png)
![2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid](/img/structure/B2359620.png)
![6-isobutyl-3-{[4-(2-methoxyphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2359622.png)
![3-fluoro-5-methyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2359623.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2359626.png)
![3-(3-chlorophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2359629.png)
![(Z)-4-(tert-butyl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2359631.png)
![1-(1-Adamantyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B2359632.png)
![[7-(Benzylsulfanyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2359636.png)
![N~4~-(4-chlorophenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2359639.png)
